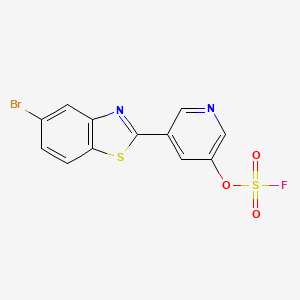

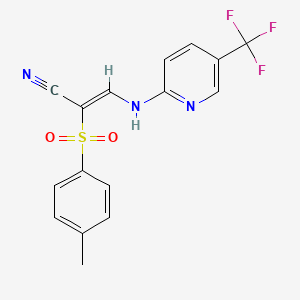

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Aplicaciones Científicas De Investigación

Sulfinamide Synthesis and Heterocyclic Chemistry

Sulfinamides, including structures like N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, are critical in the stereoselective synthesis of amines and their derivatives. They offer a pathway to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational in many natural products and therapeutically relevant compounds. This methodology provides general access to these structures, highlighting the importance of sulfinamides in medicinal chemistry and drug synthesis (Philip et al., 2020).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Compounds containing the sulfonamide moiety have been explored for their potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors. Structural modifications to improve the efficacy of these compounds have been extensively studied, indicating the potential of sulfonamides in developing antiretroviral therapies (Famiglini & Silvestri, 2018).

Sulfonamide Drug Development

The sulfonamide group, present in many clinically used drugs, has been a focus of recent drug development efforts. Innovations include drugs like apricoxib and pazopanib, which incorporate sulfonamide groups for their significant antitumor activity. The continued exploration of sulfonamides in drug development underscores their versatility and potential in creating novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Organophosphate Exposure and Cholinesterase Inhibition

Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure highlights the potential of sulfonamide derivatives in providing prophylactic benefits. Such studies are crucial for developing treatments that offer protection against a range of organophosphates, indicating the role of sulfonamides in addressing public health concerns related to toxic exposures (Lorke & Petroianu, 2018).

Environmental Degradation and Polyfluoroalkyl Chemicals

Investigations into the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of sulfonamide-containing compounds. Understanding these degradation pathways is essential for assessing the environmental impact of sulfonamide derivatives and their potential accumulation in ecosystems (Liu & Avendaño, 2013).

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-8-10(13)4-3-5-11(8)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBOCBCWOQMEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)

![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)

![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)

![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)

![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)

![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)